

AZD-6918 synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	AZD-6918				
Cat. No.:	B1191579	Get Quote			

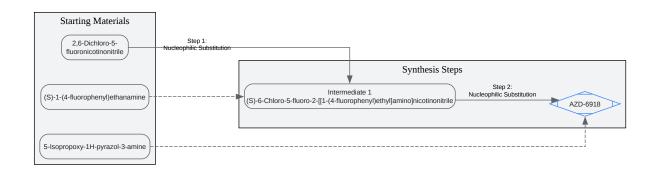
An in-depth analysis of publicly available information indicates that while the exact, validated synthesis and purification protocols for **AZD-6918** are not detailed in the scientific literature due to its discontinuation from development, a chemically sound and plausible route can be constructed based on analogous syntheses of related compounds. This technical guide provides a representative methodology for the synthesis and purification of **AZD-6918**, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The synthesis of **AZD-6918**, with the IUPAC name (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile, can be approached through a convergent synthesis. The key steps involve the sequential nucleophilic aromatic substitution on a di-halogenated nicotinonitrile core. The proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway





Click to download full resolution via product page

Caption: Proposed two-step synthesis of AZD-6918.

Experimental Protocols

Step 1: Synthesis of (S)-6-Chloro-5-fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]nicotinonitrile (Intermediate 1)

Methodology:

- To a solution of 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added (S)-1-(4-fluorophenyl)ethanamine (1.1 eq).
- Diisopropylethylamine (DIPEA) (1.5 eq) is added dropwise to the reaction mixture at room temperature.
- The reaction is stirred at 80 °C for 16 hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.



- The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile (AZD-6918)

Methodology:

- A mixture of Intermediate 1 (1.0 eq), 5-isopropoxy-1H-pyrazol-3-amine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is prepared.
- The reaction mixture is heated to 120 °C for 24 hours. The reaction progress is monitored by HPLC.
- After completion, the mixture is cooled to room temperature and poured into ice-water.
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
- The crude solid is subjected to further purification.

Purification Methods Purification of Intermediate 1

- · Technique: Flash column chromatography.
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
- Elution Monitoring: TLC with UV visualization.

Purification of AZD-6918



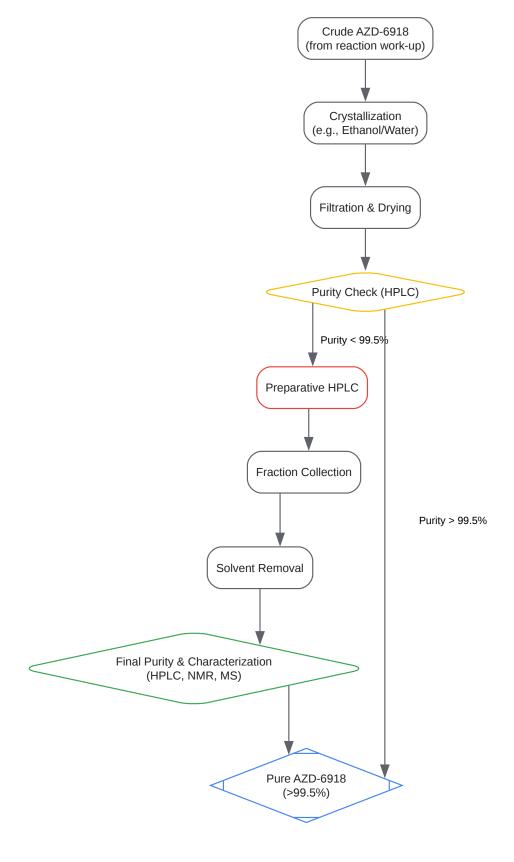
A multi-step purification protocol is recommended to achieve high purity for the final compound.

Crystallization:

- The crude product is dissolved in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetonitrile/water).
- The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- The crystals are collected by filtration, washed with a cold solvent, and dried.
- Preparative HPLC (if necessary):
 - For achieving very high purity (>99.5%), preparative reverse-phase HPLC can be employed.
 - Column: A suitable C18 column.
 - Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Detection: UV at an appropriate wavelength (e.g., 254 nm).
 - The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Diagram of a Representative Purification Workflow





Click to download full resolution via product page

Caption: Multi-step purification workflow for AZD-6918.



Quantitative Data Summary

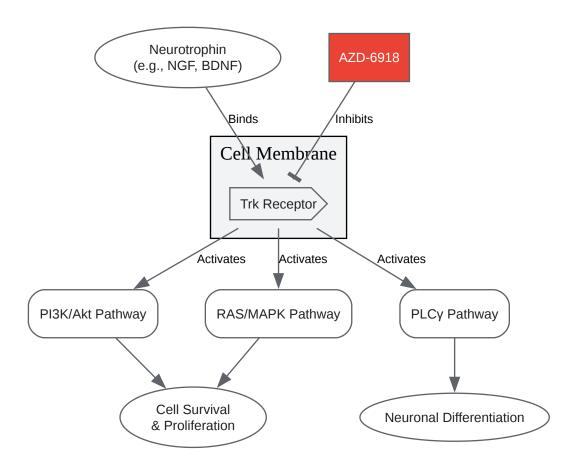
The following table summarizes representative quantitative data for the proposed synthesis and purification of **AZD-6918**. Note: These values are hypothetical and intended for illustrative purposes.

Step	Compound	Molecular Weight (g/mol)	Yield (%)	Purity (HPLC, %)	Analytical Data (m/z [M+H]+)
1 (Synthesis)	Intermediate 1	313.14	65	>95	313.0
2 (Synthesis)	AZD-6918 (Crude)	398.42	55	~90	399.2
3 (Crystallizatio n)	AZD-6918	398.42	80	>98	399.2
4 (Prep. HPLC)	AZD-6918 (Final)	398.42	70	>99.5	399.2

Signaling Pathways

While the synthesis and purification of **AZD-6918** are the primary focus of this guide, it is relevant to note its mechanism of action as a Trk (Tropomyosin receptor kinase) inhibitor. The diagram below illustrates the general Trk signaling pathway that **AZD-6918** is designed to inhibit.





Click to download full resolution via product page

Caption: Simplified Trk signaling pathway inhibited by **AZD-6918**.

 To cite this document: BenchChem. [AZD-6918 synthesis and purification methods].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191579#azd-6918-synthesis-and-purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com